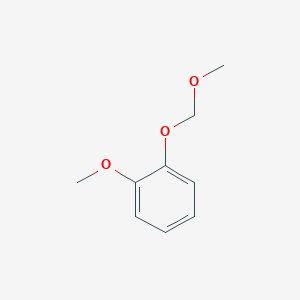

1-Methoxy-2-(methoxymethoxy)benzene

Description

Context within Aryl Ether Chemistry

Aryl ethers are a class of organic compounds where an oxygen atom is connected to an aromatic ring and an alkyl or another aryl group. numberanalytics.combyjus.com This structure is found in a wide array of natural products, pharmaceuticals, and industrial chemicals. The ether linkage in aryl ethers influences the chemical reactivity of the aromatic ring. For instance, the alkoxy group (-OR) in aromatic ethers is an ortho, para-directing group, meaning it activates these positions on the benzene (B151609) ring for electrophilic substitution reactions. byjus.com

1-Methoxy-2-(methoxymethoxy)benzene fits within this class as a disubstituted aromatic ether. The presence of two oxygen-containing substituents on the benzene ring, a methoxy (B1213986) group and a methoxymethoxy group, further influences its electronic properties and reactivity. The methoxy group is a simple ether, while the methoxymethoxy group is an acetal (B89532), a functionality with distinct chemical behavior. wikipedia.org

Role of the Methoxymethoxy Functional Group in Organic Synthesis

The protection and deprotection of functional groups are crucial strategies in the multi-step synthesis of complex organic molecules. ingentaconnect.comtandfonline.com The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its ease of introduction and its stability under a variety of reaction conditions, particularly in strongly basic and weakly acidic media. adichemistry.comwikipedia.orgacs.org

The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternatively, dimethoxymethane (B151124) in the presence of an acid catalyst can be used. adichemistry.com

Deprotection of the MOM ether to regenerate the hydroxyl group is generally achieved under acidic conditions. adichemistry.comwikipedia.org A variety of reagents can be employed for this purpose, including hydrochloric acid, p-toluenesulfonic acid, and various Lewis acids. ingentaconnect.com Researchers have also developed milder and more selective methods for MOM deprotection, such as using bismuth triflate in an aqueous medium or a combination of carbon tetrabromide and triphenylphosphine. tandfonline.comtandfonline.comoup.com This selectivity is critical when other acid-sensitive functional groups are present in the molecule. tandfonline.com

Overview of Current Research Directions for this compound and its Related Systems

Current research involving this compound and similar structures often leverages the directing and protecting nature of its functional groups. The two ether groups can direct metallation, particularly ortho-lithiation, to the adjacent positions on the benzene ring. semanticscholar.orgcore.ac.uk Ortho-lithiation is a powerful tool for introducing a wide range of electrophiles to a specific position on an aromatic ring, enabling the synthesis of highly substituted and complex aromatic compounds. semanticscholar.orgacs.org

The interplay between the methoxy and methoxymethoxy groups allows for selective transformations. For example, the MOM group can be selectively cleaved in the presence of the more robust methoxy group, or the molecule can be used as a building block where the MOM-protected phenol (B47542) is unmasked at a later stage in a synthetic sequence. This strategy is valuable in the synthesis of natural products and pharmaceutical agents where precise control over reactivity is essential.

Recent studies have also explored the chemoselective transformations of aromatic methoxymethyl ethers using reagents like trialkylsilyl triflate and 2,2'-bipyridyl, which can lead to either deprotection or other functional group interconversions. acs.org These investigations aim to expand the synthetic toolbox available to chemists for manipulating MOM-protected compounds like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPYMYQHGXCBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501670 | |

| Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-26-5 | |

| Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 2 Methoxymethoxy Benzene and Analogs

Direct Synthesis Approaches to 1-Methoxy-2-(methoxymethoxy)benzene

The most direct route to this compound involves the protection of the hydroxyl group of guaiacol (B22219) (2-methoxyphenol). This transformation can be achieved using several standard methods for the formation of methoxymethyl ethers.

One common and effective method is the reaction of guaiacol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the phenol (B47542), forming a more nucleophilic phenoxide that readily reacts with MOM-Cl. adichemistry.com

Another approach utilizes dimethoxymethane (B151124) (methylal) in the presence of a strong acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfuric acid (TfOH). adichemistry.com This method avoids the use of the carcinogenic MOM-Cl. The reaction proceeds via an acetal (B89532) exchange mechanism.

A representative procedure for the direct synthesis of this compound from guaiacol is outlined in the table below.

| Starting Material | Reagent(s) | Solvent | Base | Temperature | Time | Yield | Reference |

| Guaiacol | Chloromethyl methyl ether (MOM-Cl) | Dichloromethane (CH₂Cl₂) | N,N-Diisopropylethylamine (DIPEA) | Room Temperature | Not specified | High | adichemistry.com |

| Guaiacol | Chloromethyl methyl ether (MOM-Cl) | Tetrahydrofuran (B95107) (THF) | Sodium Hydride (NaH) | Not specified | Not specified | High | adichemistry.com |

| Guaiacol | Dimethoxymethane | Chloroform (CHCl₃) | Phosphorus Pentoxide (P₂O₅) | 25 °C | Not specified | Good | adichemistry.com |

Synthesis of Methoxymethoxy-Substituted Benzene (B151609) Derivatives

The synthesis of a broader range of methoxymethoxy-substituted benzene derivatives can be accomplished through various modern synthetic methods, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and electrochemical approaches.

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAᵣ) provides a pathway for the introduction of a methoxymethoxy group onto an aromatic ring by displacing a suitable leaving group, typically a halide. For this reaction to proceed, the aromatic ring is often activated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. juniperpublishers.comresearchgate.net These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

However, recent studies have shown that nucleophilic aromatic substitution can also occur on unactivated aromatic rings under specific conditions, sometimes proceeding through a concerted mechanism. nih.gov The reaction of an aryl halide with sodium methoxymethoxide, generated in situ, can lead to the formation of the desired aryl methoxymethyl ether.

Below are examples of nucleophilic aromatic substitution reactions for the synthesis of aryl ethers, which can be adapted for methoxymethoxy derivatives.

| Aryl Halide | Nucleophile | Conditions | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO | 4-(4-Methoxyphenoxy)benzaldehyde | Crystalline product | researchgate.net |

| 2,4-Dinitrochlorobenzene | Piperidine | Not specified | N-(2,4-Dinitrophenyl)piperidine | Not specified | nih.gov |

| 4-X-2,6-dinitrochlorobenzenes | Aniline | Acetonitrile | 4-X-N-(2,6-dinitrophenyl)aniline | Varies with X | researchgate.net |

Palladium-Catalyzed Coupling Strategies for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds, providing a versatile method for the synthesis of aryl ethers. The Buchwald-Hartwig amination protocol has been successfully adapted for the coupling of alcohols with aryl halides. These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. nih.gov

This methodology can be applied to the synthesis of methoxymethoxy-substituted benzene derivatives by coupling an appropriate aryl halide with methoxymethanol (B1221974) or by coupling a methoxymethoxy-substituted aryl halide with an alcohol. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often providing the best results.

The following table summarizes a general method for the palladium-catalyzed synthesis of methyl aryl ethers, which serves as a model for the synthesis of methoxymethyl aryl ethers.

| Aryl Halide | Alcohol | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |

| 4-Chloroanisole | Methanol (B129727) | Pd₂(dba)₃ / RockPhos | NaOᵗBu | 1,4-Dioxane | Not specified | High | nih.gov |

| Various Aryl Halides | Methanol | Palladacycle Precatalyst | NaOᵗBu | 1,4-Dioxane | Ambient or 50 °C | High | nih.gov |

| (Hetero)Aryl Halides | Ethanol | Pd₂(dba)₃ / L2 | NaOᵗBu | 1,4-Dioxane | Not specified | Good | nih.gov |

Electrochemical Synthesis Pathways for Related Compounds

Electrochemical methods offer a green and sustainable alternative for the synthesis of aryl methoxymethyl ethers. These methods avoid the use of hazardous reagents and often proceed under mild conditions. One such approach involves the anodic oxidation of aryloxyacetic acids. In this non-Kolbe reaction, the aryloxyacetic acid is electrochemically oxidized to generate a carbocation intermediate, which is then trapped by methanol to form the desired aryl methoxymethyl ether. researchgate.net This method has been shown to have a high current efficiency and good functional group tolerance. researchgate.netorganic-chemistry.org

Another electrochemical strategy is the direct methoxymethylation of phenols. This process involves the electrolysis of a solution containing the phenol in methanol, which acts as both the solvent and the source of the methoxymethyl group. researchgate.net

Key features of the electrochemical synthesis of aryl methoxymethyl ethers are highlighted below.

| Method | Substrate | Key Reagents/Conditions | Product | Key Advantages | Reference |

| Anodic Decarboxylation | Aryloxyacetic Acids | Methanol, undivided cell, graphite (B72142) electrodes | Aryl Methoxymethyl Ethers | Reagent- and waste-free, high current efficiency | researchgate.netresearchgate.net |

| Direct Methoxymethylation | Phenols | Methanol, electrochemical cell | Aryl Methoxymethyl Ethers | Green, safe, cost-effective | researchgate.net |

Protecting Group Chemistry Employing the Methoxymethoxy (MOM) Group

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. adichemistry.com It is stable to most bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com

Formation of MOM Ethers in Substituted Phenols

The introduction of a MOM group onto a substituted phenol follows the same general principles as the direct synthesis of this compound from guaiacol. The choice of reagents and conditions can be tailored based on the specific properties of the substituted phenol.

Common methods for the formation of MOM ethers from substituted phenols include:

Using Chloromethyl methyl ether (MOM-Cl): This is a highly effective method, typically performed in the presence of a hindered base like DIPEA or a strong base like NaH to neutralize the generated HCl. adichemistry.comtotal-synthesis.com

Using Dimethoxymethane (Methylal): This method is an alternative to using the carcinogenic MOM-Cl and is catalyzed by a strong acid such as P₂O₅ or TfOH. adichemistry.com

Using Methoxymethyl Acetate: This reagent can also be used to introduce the MOM group in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net

The following table provides a summary of various conditions for the formation of MOM ethers from substituted phenols.

| Phenol Substrate | Reagent(s) | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |

| Various Phenols | MOM-Cl, K₂CO₃ | Acetone | K₂CO₃ | Reflux | 3-6 hours | Good | nih.gov |

| Phenol | Methoxymethyl Acetate | Dichloromethane | Zinc Chloride Etherate | Room Temperature | 16 hours | 81% | researchgate.net |

| 3,4-Dichlorophenol | Methoxymethyl Acetate | Dichloromethane | Zinc Chloride Etherate | Room Temperature | Not specified | 66% | researchgate.net |

| 4-Carbomethoxyphenol | Methoxymethyl Acetate | Dichloromethane | Zinc Chloride Etherate | Room Temperature | Not specified | 68% | researchgate.net |

| Substituted Phenols | MOM-Cl | Not specified | DIPEA | Room Temperature | Not specified | High | adichemistry.comtotal-synthesis.com |

| Substituted Phenols | MOM-Cl | THF | NaH | Not specified | Not specified | High | adichemistry.comtotal-synthesis.com |

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 2 Methoxymethoxy Benzene

Reactivity of Aromatic Ethers with Multiple Oxygen Substituents

Aromatic ethers, compounds with an ether linkage to an aromatic ring, are generally stable but can participate in reactions like electrophilic aromatic substitution and ether cleavage. numberanalytics.com The presence of multiple oxygen-containing substituents, as in 1-methoxy-2-(methoxymethoxy)benzene, significantly influences the reactivity of the aromatic core. numberanalytics.com

The methoxy (B1213986) and methoxymethoxy groups are both electron-donating, which activates the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.org This increased nucleophilicity is a result of the lone pair of electrons on the oxygen atoms being delocalized into the aromatic pi-system. libretexts.org The stability of these ethers is influenced by the nature of the substituents on the aromatic ring; electron-donating groups generally enhance the stability of the ether linkage. numberanalytics.com

Regioselective Transformations of the Aromatic Core

The presence of two different ether groups on adjacent carbons of the benzene ring allows for regioselective transformations, enabling the targeted modification of specific positions on the aromatic core.

Reductive Cleavage and Anionic Intermediate Formation

While specific studies on the reductive cleavage of this compound are not extensively detailed in the provided results, the general principles of ether cleavage can be considered. Ether linkages can be cleaved under harsh acidic conditions. youtube.com Strong Lewis acids like boron tribromide (BBr₃) can selectively demethylate the methoxy group to yield 1-hydroxy-2-(methoxymethoxy)benzene. This reaction proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack to cleave the methyl-oxygen bond.

Trapping Reactions of Aryl Anions with Electrophiles

The formation of aryl anions from aromatic ethers can be achieved through methods like metalation, which can then be trapped with various electrophiles. While direct examples for this compound are not provided, this strategy is a common method for the functionalization of aromatic rings.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a key reaction type for this compound. The outcome of these reactions is governed by the directing effects of the existing substituents. masterorganicchemistry.com Both the methoxy and methoxymethoxy groups are ortho, para-directing activators. libretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. youtube.com

In the case of this compound, the methoxy group strongly directs substitution to positions 4 (para) and 6 (ortho), while the methoxymethoxy group directs to positions 3 and 5. The interplay of these directing effects determines the regioselectivity of the substitution. For instance, nitration with nitric acid and sulfuric acid results in the formation of 1-methoxy-2-(methoxymethoxy)-4-nitrobenzene, indicating a preference for substitution at the position para to the strongly activating methoxy group. Bromination with N-bromosuccinimide (NBS), on the other hand, can lead to substitution at position 5.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Methoxy-2-(methoxymethoxy)-4-nitrobenzene |

| Bromination | NBS, AIBN | 1-Methoxy-2-(methoxymethoxy)-5-bromobenzene |

Deprotection Strategies for the Methoxymethoxy Group

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under various conditions. researchgate.net Its removal, or deprotection, is a crucial step in many synthetic sequences.

Several methods exist for the deprotection of the MOM group in compounds like this compound to reveal the corresponding phenol (B47542). researchgate.net A common approach involves treatment with acid. For example, using hydrochloric acid (HCl) in a mixture of tetrahydrofuran (B95107) (THF) and water can effectively cleave the MOM ether to yield guaiacol (B22219) (2-methoxyphenol). The mechanism involves protonation of the ether oxygen of the MOM group, which weakens the carbon-oxygen bond and facilitates hydrolysis.

Alternative and often milder methods for MOM deprotection have been developed to enhance selectivity and compatibility with other functional groups. These include the use of:

Triphenylphosphine and carbon tetrabromide: This system allows for the selective deprotection of MOM ethers under neutral conditions. researchgate.net

Zinc(II) trifluoromethanesulfonate (B1224126) in isopropanol: This method provides an efficient route to the corresponding alcohols. researchgate.net

Silica-supported sodium hydrogen sulfate: This heterogeneous catalyst offers a simple and environmentally friendly option for the deprotection of phenolic MOM ethers at room temperature. organic-chemistry.orgorganic-chemistry.org

Trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl: This combination provides a mild and chemoselective deprotection method. nih.gov

Table 2: Conditions for Deprotection of the Methoxymethoxy Group

| Reagent System | Solvent | Temperature | Yield |

| 25% HCl | THF/H₂O (1:1) | 0–25°C | 85–92% |

| 2 M HCl | Toluene | 40°C | 78% |

| BBr₃ | CH₂Cl₂ | -78°C to 25°C | 89% (demethylation) |

| CBr₄/PPh₃ | ClCH₂CH₂Cl | Thermal | High |

| Zn(OTf)₂ | Isopropanol | Reflux | High |

| NaHSO₄-SiO₂ | Dichloromethane | Room Temp. | High |

| TMSOTf/2,2'-bipyridyl | Acetonitrile | 0°C to Room Temp. | High |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-methoxy-2-(methoxymethoxy)benzene. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for definitive structure proof and differentiation from its isomers.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons are diagnostic. oxinst.com The aromatic protons of disubstituted benzenes exhibit characteristic patterns depending on their relative positions (ortho, meta, or para). youtube.comresearchgate.net For an ortho-substituted compound like this compound, the aromatic protons typically present as a complex multiplet due to their similar chemical shifts and spin-spin coupling. youtube.com The methoxy (B1213986) group (O-CH₃) protons characteristically appear as a singlet between 3.0 and 4.0 ppm, while the methoxymethyl (O-CH₂-O) protons also produce a distinct singlet. youtube.comacdlabs.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Aromatic carbons typically resonate in the range of 120-150 ppm. libretexts.org The number of distinct aromatic signals can help distinguish between isomers. For instance, an asymmetrically disubstituted ortho-isomer will show six unique aromatic carbon signals, whereas a more symmetric para-isomer will exhibit fewer signals. libretexts.org The chemical shifts of the methoxy and methoxymethyl carbons also appear in characteristic regions of the spectrum. acdlabs.com

Two-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively. oxinst.com COSY spectra reveal proton-proton coupling relationships, while HSQC spectra correlate directly bonded proton and carbon atoms. oxinst.com For complex aromatic systems where signal overlap is common in the one-dimensional spectrum, these 2D methods provide the necessary resolution for complete structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 120 - 150 |

| Methoxy Protons (-OCH₃) | 3.0 - 4.0 | 46 - 69 |

| Methoxymethyl Protons (-OCH₂O-) | ~4.5 - 5.5 | ~90 - 100 |

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Investigation of Ionization Mechanisms and Fragmentation Pathways

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of aromatic ethers like this compound is influenced by the stability of the resulting ions and neutral fragments. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene (B151609) ring. whitman.edu

The fragmentation of anisole (B1667542) and its derivatives has been studied extensively and provides a model for understanding the behavior of this compound. researchgate.netnist.gov Common fragmentation pathways for aromatic ethers involve cleavage of the ether bond. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a methoxymethyl radical (•CH₂OCH₃) can occur. The presence of an aromatic ring often leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 through rearrangement, a characteristic feature in the mass spectra of many alkyl-substituted benzenes. whitman.edu The fragmentation of the methoxymethoxy group can also proceed through specific pathways, often involving the loss of formaldehyde (B43269) (CH₂O).

Analysis of Substituent Effects on Mass Spectral Fragmentation

The nature and position of substituents on the benzene ring significantly influence the fragmentation patterns in mass spectrometry. acs.orgresearchgate.net Electron-donating groups, such as the methoxy group, can stabilize the molecular ion and direct fragmentation pathways. For disubstituted benzenes, the relative positions of the substituents (ortho, meta, para) affect the fragmentation. Ortho- and para-substituted anisole dications, for example, show a preference for methyl ion elimination, while meta-substitution favors the loss of carbon monoxide. acs.orgresearchgate.net

In the case of this compound, the ortho-positioning of the two ether groups can lead to specific interactions and rearrangement reactions upon ionization, resulting in a unique fragmentation pattern compared to its meta and para isomers. The study of deuterated analogues can be instrumental in elucidating these complex fragmentation mechanisms, as it allows for the tracking of specific hydrogen and deuterium (B1214612) atoms during the fragmentation process. jst.go.jp

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 152 | [M]⁺• (Molecular Ion) |

| 121 | [M - OCH₃]⁺ |

| 107 | [M - CH₂OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: The relative intensities of these fragments will depend on the ionization conditions.

Vibrational Spectroscopy (Infrared, Raman, and UV) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) techniques, provides valuable information about the functional groups and electronic structure of this compound.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O stretching of the ether linkages, C-H stretching and bending of the aromatic ring and methyl groups, and the aromatic C=C stretching vibrations. nist.gov The region between 700-1000 cm⁻¹ in the IR spectrum is often diagnostic for the substitution pattern of the benzene ring. researchgate.net Raman spectroscopy can also provide information about the skeletal vibrations of the aromatic ring. researchgate.netusra.edu

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The UV spectrum of benzene derivatives is characterized by π → π* transitions. aip.orgresearchgate.net The presence of substituents like the methoxy and methoxymethoxy groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. nih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring. aip.org For guaiacol (B22219) (2-methoxyphenol), a related compound, the UV spectrum shows strong S₀-S₁ origins. nih.gov

Table 3: Characteristic Vibrational Frequencies and UV Absorption for Functional Groups in this compound

| Spectroscopic Technique | Functional Group / Transition | Characteristic Wavenumber (cm⁻¹) / Wavelength (nm) |

| Infrared (IR) | C-O (ether) stretching | 1000 - 1300 |

| Infrared (IR) | Aromatic C-H stretching | 3000 - 3100 |

| Infrared (IR) | Aliphatic C-H stretching | 2850 - 3000 |

| Infrared (IR) | Aromatic C=C stretching | 1400 - 1600 |

| Raman | Ring breathing modes | ~1000 |

| UV-Visible | π → π* transitions | 250 - 300 nm |

Note: These are general ranges and the exact values can vary.

X-ray Crystallographic Analysis of Methoxymethoxy-Substituted Aromatic Compounds

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While a crystal structure for this compound itself may not be readily available, analysis of related methoxymethoxy-substituted aromatic compounds can offer valuable insights into its solid-state conformation, bond lengths, and bond angles. nih.gov

Crystallographic studies on similar molecules would reveal the preferred orientation of the methoxy and methoxymethoxy groups relative to the benzene ring. Steric hindrance between the adjacent substituents in the ortho position can lead to out-of-plane torsion of the Ar-O bonds, which can be quantified by this technique. nih.gov These structural parameters are crucial for understanding the molecule's physical properties and reactivity. Furthermore, intermolecular interactions, such as hydrogen bonding (if applicable in related structures) and van der Waals forces, which dictate the crystal packing, can be elucidated. nih.gov This information is complementary to the data obtained from spectroscopic methods and is essential for a complete structural characterization.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-methoxy-2-(methoxymethoxy)benzene. These calculations provide information on molecular orbital energies, charge distribution, and various reactivity descriptors.

Studies on related benzene (B151609) derivatives show that the nature and position of substituents significantly influence the electronic properties of the benzene ring. scispace.com For this compound, both the methoxy (B1213986) and methoxymethoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. DFT calculations can quantify this effect by mapping the electrostatic potential surface, highlighting regions of high electron density that are susceptible to electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. austinpublishinggroup.com For aromatic ethers, these calculations can help predict the most likely sites for reactions such as nitration, halogenation, or Friedel-Crafts acylation.

DFT calculations have been used to study the fragmentation of similar molecules, such as 4-methoxy-1-(methoxymethyl)benzene, under mass spectrometry conditions. These studies calculate the relative energies of different fragment ions, helping to interpret experimental mass spectra. For instance, calculations can determine the most stable carbocation formed upon cleavage of one of the ether linkages. jst.go.jp

Table 1: Representative Calculated Electronic Properties for a Substituted Benzene Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic ethers. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations of Aryl MOM Ethers

The flexibility of the two ether side chains in this compound gives rise to multiple possible conformations. Conformational analysis, using computational methods, is essential to identify the most stable arrangements of the atoms and to understand the molecule's three-dimensional shape.

Ab initio calculations on the structurally related o-dimethoxybenzene have shown that the most stable conformation is one where the two methoxy groups are coplanar with the benzene ring. rsc.org However, a second stable conformation, where one methoxy group is nearly perpendicular to the ring, is only slightly higher in energy (approximately 0.16 kcal/mol). rsc.org This small energy difference suggests that at room temperature, multiple conformations can coexist. The stability of the perpendicular conformation is attributed to favorable C-H---O interactions. rsc.org A similar conformational landscape can be expected for this compound, with the added complexity of the more flexible methoxymethoxy group.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of aryl MOM ethers over time. youtube.com By simulating the motion of the atoms at a given temperature, MD can explore the potential energy surface and determine the relative populations of different conformers. These simulations can also shed light on the intermolecular interactions of the molecule with solvents or other molecules, which is crucial for understanding its behavior in different environments.

In Silico Studies of Reaction Mechanisms and Transition States

In silico studies are invaluable for mapping out the detailed pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states. For this compound, a key reaction of interest is the cleavage of the methoxymethyl (MOM) ether, as this group is often used as a protecting group in organic synthesis.

Computational studies have investigated the mechanism of MOM ether cleavage. For example, the deprotection of aromatic MOM ethers using silyl (B83357) triflates and 2,2'-bipyridyl has been studied mechanistically. nih.gov These studies propose a plausible reaction pathway involving the formation of a silylated intermediate, followed by hydrolysis to yield the corresponding phenol (B47542). nih.gov DFT calculations can be employed to model the structures of the reactants, intermediates, transition states, and products along this reaction coordinate.

The activation energy for each step can be calculated, providing a quantitative measure of the reaction's feasibility. For instance, the cleavage of ethers with reagents like iodotrimethylsilane (B154268) is thought to proceed through an S_N2-type mechanism, which can be modeled computationally to understand the stereochemistry and kinetics of the reaction. researchgate.net Theoretical investigations into the hydrodeoxygenation of the related compound guaiacol (B22219) on transition metal catalysts have also been performed, detailing the reaction pathways and energy barriers for C-O bond cleavage. researchgate.net These types of in silico studies are critical for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data serves as a powerful validation of the computational model and aids in the interpretation of experimental results. researchgate.netnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. epstem.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. For this compound, these calculations would predict distinct signals for the aromatic protons, the methoxy protons, and the protons of the methoxymethoxy group. Comparison with experimental NMR data from databases like PubChem can confirm the structural assignment. nih.gov

Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical vibrational spectrum that can be compared with the experimental one. researchgate.net While there might be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors, leading to a good agreement between the theoretical and experimental spectra. nih.gov This comparison helps in assigning the observed IR bands to specific vibrational modes of the molecule, such as C-O stretching or aromatic C-H bending.

Applications As a Synthetic Intermediate in Organic Chemistry

Strategic Use in the Synthesis of Complex Organic Molecules

The primary application of 1-methoxy-2-(methoxymethoxy)benzene lies in its role as an intermediate for constructing more elaborate organic structures. Its benzene (B151609) ring is electron-rich, making it susceptible to electrophilic aromatic substitution reactions. The directing effects of the methoxy (B1213986) and methoxymethoxy groups guide incoming electrophiles to specific positions on the ring, allowing for controlled functionalization.

Key reactions involving this compound include:

Electrophilic Aromatic Substitution: The electron-donating nature of the oxygen-containing substituents activates the aromatic ring towards electrophiles. For instance, nitration with nitric acid and sulfuric acid introduces a nitro group, while bromination can also be achieved.

Deprotection of the MOM Group: The methoxymethoxy group can be readily cleaved using acidic conditions, such as hydrochloric acid in a tetrahydrofuran (B95107)/water mixture, to yield the corresponding phenol (B47542), 2-hydroxy-1-methoxybenzene (guaiacol). This deprotection is a critical step in many synthetic pathways, unmasking a reactive hydroxyl group at a desired stage.

Demethylation: The methoxy group can be selectively removed using strong Lewis acids like boron tribromide, yielding 1-hydroxy-2-(methoxymethoxy)benzene. This allows for differential deprotection strategies in the synthesis of polyhydroxy aromatic compounds.

These reactions highlight the strategic importance of this compound in the controlled and sequential elaboration of molecular complexity.

Precursor in the Development of Crown Ethers and Ionophores

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. nih.gov The synthesis of functionalized crown ethers can be approached through various strategies, often involving the coupling of aromatic diols with oligoethylene glycol derivatives. While direct synthesis of crown ethers from this compound is not the most common route, its derivatives play a role as precursors.

For example, the synthesis of bis(meta-phenylene)-26-crown-8 involves the reaction of a dichloride precursor with resorcinol. vt.edu The fundamental building blocks for such crown ethers often originate from substituted catechols or resorcinols, which can be prepared using protecting group strategies where this compound or similar protected phenols are key intermediates. The ability to deprotect the hydroxyl group at a specific step is crucial for the cyclization reaction that forms the crown ether ring. vt.edu

Ionophores, which are lipid-soluble molecules that transport ions across cell membranes, can also be synthesized using building blocks derived from functionalized aromatic compounds. The principles of selective functionalization and deprotection inherent in the chemistry of this compound are applicable to the synthesis of the complex organic structures required for ionophoric activity.

Role in Natural Product Synthesis Schemes

The synthesis of natural products often requires the assembly of complex molecular architectures with precise stereochemistry and functionality. This compound and related protected phenols are valuable tools in this endeavor. The MOM group provides robust protection for a phenolic hydroxyl group while other parts of the molecule undergo transformation.

For instance, in the synthesis of complex natural products containing a substituted aromatic ring, the use of a protected phenol like this compound allows for reactions on other parts of the molecule without affecting the sensitive hydroxyl group. At a later stage in the synthesis, the MOM group can be removed to reveal the phenol, which can then be further functionalized or may be part of the final target structure. The principles of using such protecting groups are fundamental to the successful total synthesis of many natural products. nih.gov

Applications in Medicinal Chemistry Synthesis

The methoxy group is a common substituent in many approved drugs, influencing their binding to biological targets and their metabolic properties. nih.gov The synthesis of new pharmaceutical compounds often involves the construction of substituted aromatic cores. This compound serves as a useful starting material or intermediate in the synthesis of potential drug candidates.

The ability to selectively functionalize the aromatic ring and then deprotect the hydroxyl group allows for the introduction of various pharmacophores. For example, the phenolic hydroxyl group, once revealed, can be converted into an ether or ester, or used as a handle for coupling with other molecular fragments. This versatility is highly valuable in the iterative process of drug discovery, where numerous analogs of a lead compound are often synthesized to optimize its activity and properties. The general strategies for synthesizing complex organic molecules using protected phenols are directly applicable to the field of medicinal chemistry. drughunter.com

Utility in Polymer Science and Advanced Materials Research

This compound and its derivatives are utilized in the synthesis of polymers and advanced materials. The incorporation of such functionalized aromatic units into polymer backbones can impart specific properties, such as thermal stability, solubility, and optoelectronic characteristics.

One significant area of application is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgrsc.org PPVs are a class of conducting polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electroluminescent properties. wikipedia.org The synthesis of PPVs can be achieved through various methods, including the Wittig reaction or Heck coupling, which often involve the polymerization of appropriately substituted benzene derivatives. wikipedia.org The use of monomers derived from this compound can lead to polymers with modified electronic properties and improved processability. The alkoxy groups enhance the solubility of the resulting polymers in organic solvents, facilitating their fabrication into thin films for electronic devices. academie-sciences.fr

Furthermore, the development of advanced materials, such as metal-organic frameworks (MOFs), sometimes involves the use of functionalized organic linkers. manchester.ac.uk While not a direct component, the synthetic methodologies used to prepare the complex organic linkers can rely on intermediates like this compound.

Investigation of Biological Activities and Pharmacological Relevance

In Vitro and In Silico Screening for Biological Activity

The initial exploration of the biological profile of 1-Methoxy-2-(methoxymethoxy)benzene involves both laboratory-based (in vitro) and computational (in silico) screening methods. These approaches help to identify potential therapeutic applications for the compound.

In vitro studies have provided preliminary evidence of its biological effects. For instance, research indicates that this compound may possess anticancer properties. Studies on cancer cell lines, such as the MCF-7 breast cancer cell line, have shown that the compound can induce apoptosis (programmed cell death). One study highlighted its effectiveness, demonstrating a significant reduction in cancer cell viability after treatment. Additionally, the compound has exhibited moderate antibacterial activity against certain bacterial strains, including Staphylococcus aureus.

In silico screening, which uses computer modeling to predict the interaction of a compound with biological targets, is a crucial tool in modern drug discovery. nih.govmdpi.com This process often involves techniques like pharmacophore modeling and virtual screening against databases of biological targets. nih.govmdpi.com For derivatives of compounds with similar backbones, these methods help in identifying potential leads by predicting their binding affinity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET). mdpi.com While specific in silico results for this compound are not extensively documented in the provided results, the methodologies are well-established for related structures.

Interactive Table: Summary of In Vitro Biological Activity

| Activity Type | Assay/Cell Line | Observation | Concentration/Conditions | Source |

|---|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | Induces apoptosis | Not specified | |

| Antiproliferative | MCF-7 Breast Cancer Cells | 50% reduction in cell viability | 20 µM concentration, 48-hour treatment | |

| Antimicrobial | Staphylococcus aureus | Exhibits moderate antibacterial properties | Not specified |

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By making systematic modifications to a lead compound, researchers can identify which functional groups are crucial for its pharmacological effects. nih.gov

For derivatives of this compound, SAR studies would focus on modifying its key features: the benzene (B151609) ring, the methoxy (B1213986) group (-OCH₃), and the methoxymethoxy group (-OCH₂OCH₃). The position and nature of substituents on the aromatic ring are known to play a significant role in determining anticancer and antimigration activities. nih.gov

General principles from related compounds suggest that:

Methoxy Groups : The electron-donating nature of methoxy groups can enhance the biological activity of aromatic compounds. Studies on other molecules have shown that the presence of methoxy groups can increase antimigration effects in cancer cells. nih.gov

Substitution Position : The placement of functional groups on the benzene ring is critical. The existing ortho-positioning of the two groups in this compound creates a specific electronic and steric environment that dictates its interactions. Adding other groups (e.g., halogens like bromo or fluoro, or nitro groups) at other positions on the ring would likely alter its binding affinity and efficacy. nih.gov

Modification of Side Chains : Altering the methoxymethoxy group, for instance by changing its length or replacing it with other ether or alkyl groups, could impact the compound's solubility, stability, and ability to interact with target proteins.

While direct SAR studies on a wide range of this compound derivatives are not detailed in the provided search results, research on analogous methoxy-substituted benzimidazole (B57391) and carboxamide derivatives confirms that even slight structural changes can lead to significant variations in antiproliferative and antibacterial potency. nih.gov

Interactive Table: Hypothetical SAR for this compound Derivatives

| Structural Modification | Rationale/Hypothesized Effect | Supporting Principle Source |

|---|---|---|

| Addition of electron-withdrawing groups (e.g., -NO₂, -Cl) to the benzene ring | May alter electronic distribution and receptor binding affinity, potentially changing the type or potency of the activity. | nih.gov |

| Addition of electron-donating groups (e.g., another -OCH₃, -NH₂) to the benzene ring | Could enhance activity, as methoxy groups are often associated with increased antimigration effects. | nih.gov |

| Replacement of the methoxy group with a hydroxyl group (-OH) | Introduces hydrogen-bonding capability, which could significantly change target interaction and potency. | nih.gov |

| Cleavage or modification of the methoxymethoxy ether linkage | Could alter the compound's metabolic stability and pharmacokinetic profile. | General medicinal chemistry principles |

Mechanistic Insights into Molecular Target Interactions

Understanding the mechanism of action of this compound involves identifying the specific molecular targets and cellular pathways it modulates. The compound's structure, particularly the presence of methoxy groups on a phenyl ring, provides clues to its potential biological targets.

The biological mechanisms are thought to include:

Interaction with Enzymes : Based on its structural similarity to other methoxyphenols, it has been proposed that the compound may act as an inhibitor of enzymes like cyclooxygenase-2 (COX-2). Inhibition of COX-2 would interfere with inflammatory pathways, suggesting potential anti-inflammatory applications. The specific arrangement of its functional groups allows it to fit into the active sites of various enzymes involved in metabolic processes.

Modulation of Cell Signaling : The observed antiproliferative and pro-apoptotic effects in cancer cells suggest that this compound interacts with cellular signaling pathways that control cell growth, division, and death. By affecting these pathways, the compound can disrupt the lifecycle of cancer cells, leading to a reduction in their viability.

The methoxy and methoxymethoxy groups are crucial for these interactions, influencing the compound's ability to bind to specific sites on enzymes or receptor proteins, thereby activating or inhibiting biological pathways.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthesis Protocols

The development of sustainable and green synthesis protocols for 1-methoxy-2-(methoxymethoxy)benzene is a growing area of focus, driven by the need for environmentally benign chemical processes. Traditional synthesis methods often rely on hazardous reagents and generate significant waste. Future research is geared towards the utilization of greener solvents, catalysts, and energy sources.

Key research directions include:

Catalytic Methylation: Investigating the use of dimethyl carbonate (DMC) as a green methylating agent, which is a less toxic alternative to conventional reagents. researchgate.net The use of ionic liquids as catalysts in such reactions is also being explored to enhance reaction efficiency and facilitate catalyst recycling. researchgate.net

Enzyme-Catalyzed Reactions: Exploring the use of enzymes to catalyze the synthesis of aryl ethers, offering high selectivity and mild reaction conditions. This approach can significantly reduce the environmental impact compared to traditional chemical methods.

Solvent-Free and Aqueous Systems: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents is a key goal. Research into reactions conducted in water or under solvent-free conditions is gaining traction. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and improve yields in the synthesis of methoxymethyl (MOM) ethers, contributing to more energy-efficient processes. researchgate.net

Chemo- and Regioselective Catalysis for Functionalization

The precise functionalization of the this compound core is crucial for the synthesis of complex molecules with desired properties. Future research will focus on the development of highly chemo- and regioselective catalytic systems to control the introduction of new functional groups onto the aromatic ring.

Emerging trends in this area include:

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium, copper, and nickel, will continue to be a major focus for cross-coupling reactions to form C-C and C-X bonds. nih.govresearchgate.net The development of novel ligands is key to improving the selectivity and efficiency of these transformations. researchgate.net

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach to modifying the aromatic core. Research into catalytic systems that can selectively activate specific C-H bonds of the benzene (B151609) ring will open up new avenues for synthesis.

Enzyme-Catalyzed Functionalization: The use of enzymes to achieve high chemo- and regioselectivity in the functionalization of aromatic compounds is a promising green alternative to traditional methods. nih.govresearchgate.net

Organocatalysis: The development of metal-free catalytic systems for the functionalization of aryl ethers is an active area of research, offering potential advantages in terms of cost and toxicity. researchgate.net

Integration with High-Throughput Screening and Automation

To accelerate the discovery of new applications for this compound and its derivatives, the integration of high-throughput screening (HTS) and automated synthesis platforms is essential. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process.

Future directions in this area involve:

Automated Synthesis: The development of automated platforms for the synthesis of compound libraries based on the this compound scaffold will allow for the rapid generation of diverse chemical entities for screening.

High-Throughput Screening for Biological Activity: HTS assays will be crucial for identifying new biological activities of derivatives, including potential therapeutic applications. researchgate.net

Robotics and Machine Learning: The use of robotics for automated reaction setup and analysis, combined with machine learning algorithms for data analysis and prediction of compound properties, will revolutionize the discovery pipeline.

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and advanced nanomaterials. The methoxy (B1213986) and methoxymethoxy groups can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to the formation of organized structures.

Future research in this domain will likely explore:

Host-Guest Chemistry: The design and synthesis of macrocyclic hosts derived from this compound for the selective recognition and binding of guest molecules. smolecule.combeilstein-journals.org This has potential applications in sensing, catalysis, and drug delivery. rsc.org

Self-Assembling Systems: The investigation of the self-assembly of derivatives into well-defined nanostructures, such as nanotubes, vesicles, and gels, with potential applications in materials science and biomedicine.

Functional Polymers and Materials: The incorporation of the this compound moiety into polymer backbones to create materials with tailored optical, electronic, or thermal properties.

Exploration of Novel Biological Scaffolds Based on the Aryl MOM Moiety

The aryl methoxymethyl (MOM) ether moiety is present in a number of biologically active compounds, and this compound provides a valuable scaffold for the discovery of new therapeutic agents. The methoxymethoxy group often serves as a protecting group in organic synthesis, but its influence on biological activity is an area of growing interest. organic-chemistry.orgacs.orgresearchgate.net

Future research will focus on:

Q & A

Q. What are the established synthetic routes for 1-Methoxy-2-(methoxymethoxy)benzene, and how are intermediates purified?

Methodological Answer: The compound is synthesized via two primary routes:

- Suzuki-Miyaura Coupling : Reacting 2-(methoxymethoxy)benzaldehyde with organoboron reagents under palladium catalysis. Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Aldol Condensation : Using 3-(4-hydroxyphenyl)propanoic acid and hydroxybenzaldehyde derivatives. Key steps include methoxymethyl protection and lithium aluminum hydride reduction .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Purification | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, THF | Silica gel chromatography | 63% | |

| Aldol Condensation | LiAlH4, Bromomethyl ether | Preparative TLC | 46-82% |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm substitution patterns (e.g., methoxy vs. methoxymethoxy groups). For example, aromatic protons appear at δ 6.8–7.3 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1692) .

- GC-MS : Monitors reaction progress and identifies byproducts (e.g., retention time tR = 8.43 min) .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling be optimized to improve yield and reduce side products?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ for better stability or Pd(OAc)₂ with ligand systems (e.g., SPhos) to enhance reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve boron reagent solubility, while additives like Cs₂CO₃ neutralize acidic byproducts.

- Reaction Monitoring : Track conversion via TLC or GC-MS to terminate reactions at ~85% completion, minimizing decomposition .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

Q. What catalytic applications are feasible for derivatives of this compound?

Methodological Answer:

- Hydrogenation Catalysis : The compound’s alkynyl derivatives (e.g., 1-Methoxy-2-(phenylethynyl)benzene) undergo stereoselective hydrogenation using Cr or Pd catalysts to yield cis-alkenes (63% yield, 135 selectivity) .

- Cross-Coupling Reactions : Methoxymethoxy groups act as directing groups in C–H activation, enabling regioselective functionalization .

Q. What safety protocols are critical for handling intermediates in multi-step syntheses?

Methodological Answer:

- Reactive Intermediates : Use inert atmospheres (N₂/Ar) for air-sensitive steps (e.g., Grignard reactions) .

- Toxic Byproducts : Install fume hoods and scrubbers to capture volatile compounds (e.g., brominated species) .

- Waste Disposal : Segregate halogenated waste and neutralize acidic/basic residues before disposal .

Q. How can computational modeling aid in predicting reaction outcomes for this compound?

Methodological Answer:

- DFT Calculations : Simulate transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration at the para position).

- Molecular Dynamics : Model solvent effects on reaction kinetics (e.g., DCM vs. THF in Suzuki coupling) .

Data Contradiction Analysis

Q. Case Study: Discrepancies in Reaction Yields

- Issue : Aldol condensation yields vary between 46% and 82% depending on the phenol substituent .

- Resolution :

- Parameter Screening : Optimize equivalents of NHPI ester (0.3 mmol) and phenol (2 equiv.) .

- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., overoxidation).

- Temperature Control : Maintain reaction at 0–5°C to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.